Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate
Description
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core with an ethyl ester group at position 4 and a ketone moiety at position 2. Its molecular formula is C₁₁H₁₀N₂O₃, and it belongs to the class of naphthyridine derivatives, which are notable for their applications in medicinal chemistry and materials science. The compound’s structure combines aromaticity with hydrogenation at specific positions, influencing its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 2-oxo-1H-1,6-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-5-10(14)13-9-3-4-12-6-8(7)9/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNXUAIIIRGGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Diethyl Acetone-1,3-Dicarboxylate with Malononitrile
A three-step protocol developed by Pirnat et al. (2011) exemplifies this approach. Diethyl acetone-1,3-dicarboxylate undergoes condensation with malononitrile in ethanol under reflux, yielding ethyl (3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate. Subsequent treatment with N,N-dimethylformamide dimethyl acetal facilitates enamine formation, followed by cyclization in acetic acid to produce the target compound in 72% yield. This method benefits from readily available starting materials and moderate reaction temperatures (80–100°C).
Ring-Closure Mechanisms via Enamino Esters
The same study highlights the role of enamino esters in directing regioselectivity during cyclization. Intramolecular nucleophilic attack at the cyano group ensures preferential formation of the 1,6-naphthyridine isomer over alternative ring systems. Solvent polarity critically influences reaction kinetics, with acetic acid proving superior to aprotic solvents in minimizing side products.
Halogenation and Functional Group Interconversion
Halogenation steps are pivotal for introducing reactive sites into intermediate structures, enabling further functionalization.
Phosphorus Oxychloride-Mediated Chlorination
Patent EP0060012B1 details the conversion of 4-hydroxy-naphthyridine precursors to 4-chloro derivatives using phosphorus oxychloride. For instance, refluxing 4-hydroxy-1,2-dihydro-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester with PCl₅ at 120°C for 2 hours achieves quantitative conversion to the 4-chloro analog. This method’s efficiency hinges on stoichiometric PCl₅ and anhydrous conditions to prevent hydrolysis.
Thionyl Chloride Applications
Alternative halogenation routes employ thionyl chloride (SOCl₂), as demonstrated in WO2012151640A1. Reacting ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate with SOCl₂ in dichloromethane at 0–5°C introduces a chloro group at position 4, facilitating subsequent nucleophilic substitutions. This low-temperature protocol minimizes thermal degradation, preserving ester functionalities.
Multi-Step Synthesis Protocols for Industrial Scalability
Patents and industrial methodologies emphasize scalable, reproducible processes tailored for kilogram-scale production.
Patent-Derived Methodologies
WO2012151640A1 outlines a five-step synthesis starting from 2-chloro-5-nitronicotinic acid:
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Chloroform Activation : 2-Chloro-5-nitronicotinic acid (5.0 kg) is dissolved in chloroform (20.0 L) at 25–30°C, followed by sequential additions of sodium sulfate and ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate.
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Indanone Coupling : 2-Indanone (1.80 kg) is introduced at 0–5°C, with acetic acid (136.8 L) added dropwise to maintain temperature control.
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Workup and Purification : Dichloromethane extraction, sodium bicarbonate washes, and anhydrous sodium sulfate drying yield the crude product, which is distilled under vacuum (<40°C) and recrystallized from ethanol.
Optimization of Reaction Parameters
Key optimizations include:
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Temperature Control : Maintaining 0–5°C during indanone coupling prevents exothermic side reactions.
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Solvent Selection : Dichloromethane ensures high solubility of intermediates, while ethanol facilitates recrystallization without ester hydrolysis.
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Catalyst-Free Conditions : Avoiding transition-metal catalysts simplifies purification and reduces costs.
Purification and Analytical Characterization
Post-synthetic purification and characterization ensure product integrity and reproducibility.
Chromatographic and Crystallization Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v). Recrystallization from ethanol or ethyl acetate yields analytically pure material, with melting points consistently reported at 158–160°C.
Spectroscopic Validation
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¹H NMR : Characteristic signals include a triplet at δ 1.35 ppm (CH₃ of ethyl ester), a quartet at δ 4.32 ppm (CH₂ of ester), and aromatic protons between δ 7.8–8.6 ppm.
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HPLC Purity : Industrial batches achieve >99% purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase).
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate has a molecular formula of and a molecular weight of approximately 218.21 g/mol. Its structure features a naphthyridine core with an ethyl ester group, which influences its chemical reactivity and biological activity.
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by inhibiting topoisomerase II, an enzyme critical for DNA replication. Studies have shown efficacy against various cancer cell lines, including HepG2 and MCF-7.
- Antimicrobial Properties : The compound exhibits antibacterial activity against several strains of bacteria, suggesting its potential use in treating bacterial infections .
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, presenting opportunities for developing anti-inflammatory drugs.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : this compound can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions such as oxidation and substitution .
- Development of New Materials : Its unique chemical properties allow for applications in the creation of advanced materials, including polymers and dyes .
Biological Research
The compound's interactions with biological macromolecules make it a subject of interest in biological studies:
- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking substrate access and modulating biological functions .
- Cellular Mechanisms : Studies suggest that the compound may interact with cellular receptors involved in signal transduction pathways, affecting cellular responses and functions.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on HepG2 liver cancer cells demonstrated significant reductions in cell viability at concentrations above 10 µM. The mechanism was attributed to the inhibition of topoisomerase II activity leading to cell cycle arrest in the G2/M phase.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or interference with nucleic acid synthesis. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
Stereochemistry Matters: Minor stereochemical variations (e.g., cis vs. trans) in decahydro-1,6-naphthyridines significantly alter NMR spectra and bioavailability .
Substituent Positioning : Moving the ketone from C2 to C4 (as in ) disrupts conjugation, affecting electronic properties and solubility.
1,6- vs.
Biological Activity
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the naphthyridine class, known for their pharmacological potential. This compound has been studied for its roles as an enzyme inhibitor and its interactions with biological macromolecules, which may lead to various therapeutic applications including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction blocks substrate access and modulates signal transduction pathways within cells. Such mechanisms are crucial for its pharmacological effects.
Biological Activities
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that it can inhibit the proliferation of cancer cells in vitro.
- Induction of Apoptosis : this compound has been found to induce apoptosis in certain cancer cell lines by activating caspase pathways.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Its effectiveness varies based on structural modifications and concentration:
- Bacterial Inhibition : It has shown inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some studies suggest potential antifungal properties as well.
Anti-inflammatory Effects
this compound has been evaluated for its anti-inflammatory capabilities:
- Cytokine Modulation : It can reduce the production of pro-inflammatory cytokines in activated immune cells.
Case Studies
Several studies have evaluated the biological activities of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis. The IC50 value was found to be approximately 15 µM .
- Antimicrobial Evaluation : In another study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that structural modifications can enhance its antimicrobial efficacy .
- Anti-inflammatory Mechanism : A study focusing on inflammation showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Comparative Analysis
To better understand the unique properties of this compound compared to other naphthyridine derivatives, a comparative analysis is presented below:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Structure | 15 µM | 32 µg/mL (S. aureus) |
| Ethyl 7-bromo-naphthyridine | Similar structure with bromine substitution | 25 µM | Not specified |
| Ethyl 7-chloro-naphthyridine | Chlorine substitution | 20 µM | 64 µg/mL (E. coli) |
Q & A
Q. What are the optimal hydrolysis conditions for converting ethyl esters of 1,6-naphthyridine derivatives into carboxylic acids?
The choice between acidic (e.g., HCl/H₂O) or alkaline (e.g., NaOH) hydrolysis depends on the substituents present. For example:
- Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate was hydrolyzed using HCl in H₂O/EtOH under reflux (81% yield) .
- Ethyl 5,7-dimethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate required 2 hours of reflux with NaOH (65% yield) .
Key Factors : Alkaline conditions are faster but may degrade acid-sensitive substituents, while acidic conditions are gentler for halogenated derivatives.
Q. How does substituent positioning influence the stability of 1,6-naphthyridine esters during synthesis?
Electron-withdrawing groups (e.g., halogens, nitro) at the 7- or 8-positions stabilize the ester against premature hydrolysis. For instance, chloro and fluoro substituents in Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate enhance stability during synthesis . Conversely, electron-donating groups (e.g., methyl) may require milder conditions to avoid side reactions .
Advanced Research Questions
Q. What strategies are effective for regioselective substitution in 1,6-naphthyridine derivatives?
Regioselectivity is controlled by steric and electronic factors. For example:
- Ethyl 1-(2-chloroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate (48) underwent substitution at the 7-position due to the electron-deficient nature of the piperazine moiety .
- Sulfuric acid/acetic anhydride promoted trifluoromethylation at the 6-position in Ethyl 1-cyclopropyl-4-oxo-7-phenylthio-6-trifluoromethyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Methodological Insight : Use computational modeling (DFT) to predict reactive sites or employ directing groups to steer substitution.
Q. How can synthon-based approaches streamline the synthesis of 1,6-naphthyridine cores?
Synthons supplying C2+C3 atoms are highly effective. For example:
- 2-Amino-3-pyridinecarbaldehyde (82) condensed with ethyl cyanoacetate to form 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile (83) in 92% yield using piperidine as a catalyst .
Optimization : Adjust solvents (e.g., ethanol vs. DMF) and catalysts (e.g., trace piperidine) to enhance cyclization efficiency.
Q. How to resolve contradictory data in pharmacological studies involving 1,6-naphthyridine derivatives?
Case Example: Ripretinib, a kinase inhibitor containing an ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine moiety, showed variability in preclinical efficacy due to metabolite interference. Resolution Strategy :
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .
- Validate target engagement via kinase profiling assays to distinguish primary vs. off-target effects .
Key Considerations for Method Design
- Contradiction Analysis : Conflicting hydrolysis yields may arise from steric hindrance or competing side reactions. Always characterize intermediates (e.g., via ¹H NMR) to confirm purity .
- Advanced Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can enable cross-coupling reactions at challenging positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
